[4-(3-Chlorophenyl)piperazin-1-yl](2-hydroxyphenyl)methanethione
Overview
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanethione: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-hydroxyphenylmethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanethione typically involves the reaction of 3-chlorophenylpiperazine with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-(3-Chlorophenyl)piperazin-1-ylmethanethione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thione derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, 4-(3-Chlorophenyl)piperazin-1-ylmethanethione is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a probe to investigate the mechanisms of action of related compounds.
Medicine: The compound has shown promise in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are being explored.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 4-(3-Chlorophenyl)piperazin-1-ylmethanone
- 4-(3-Chlorophenyl)piperazin-1-ylmethanol
- 4-(3-Chlorophenyl)piperazin-1-ylmethane
Comparison: Compared to its analogs, 4-(3-Chlorophenyl)piperazin-1-ylmethanethione exhibits unique chemical properties due to the presence of the thione group This functional group imparts distinct reactivity and potential biological activities, making it a valuable compound for further research and development
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-4-3-5-14(12-13)19-8-10-20(11-9-19)17(22)15-6-1-2-7-16(15)21/h1-7,12,21H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMLRCVOXXELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333547 | |
Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
585561-70-2 | |
Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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